N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-cyanobenzamide
Description
N-(2-(2H-1,2,3-Triazol-2-yl)ethyl)-3-cyanobenzamide is a benzamide derivative featuring a 3-cyano substituent on the aromatic ring and a 2H-1,2,3-triazole moiety linked via an ethyl group. The compound’s synthesis likely employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for constructing 1,4-disubstituted triazoles, as described in peptidotriazole synthesis protocols .
Properties
IUPAC Name |
3-cyano-N-[2-(triazol-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c13-9-10-2-1-3-11(8-10)12(18)14-6-7-17-15-4-5-16-17/h1-5,8H,6-7H2,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOALAWQNYMDBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCN2N=CC=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-cyanobenzamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the “click” reaction. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, providing high yields of the desired triazole product. The reaction can be carried out in various solvents, including water, which makes it environmentally friendly.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and increased efficiency. The use of automated systems can further enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions: N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-cyanobenzamide undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazole N-oxides.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Triazole N-oxides.
Reduction: Primary amines.
Substitution: Substituted triazoles with various functional groups.
Scientific Research Applications
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-cyanobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.
Medicine: It has shown promise in the development of new drugs, particularly as an antimicrobial and anticancer agent.
Industry: The compound is used in the production of materials with specific properties, such as corrosion inhibitors and photostabilizers.
Mechanism of Action
The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-cyanobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. The nitrile group can also participate in coordination with metal ions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group and Heterocycle Analysis
Target Compound :
- Functional Groups: 3-Cyano (electron-withdrawing), benzamide, 2H-1,2,3-triazole.
- Heterocycle : 2H-1,2,3-triazole (electron-deficient, capable of metal coordination).
- Synthesis : Likely via CuAAC for triazole formation, followed by amide coupling .
Analog 1 : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Functional Groups : 3-Methyl (electron-donating), benzamide, hydroxyl.
- Heterocycle: None.
- Synthesis: Amide coupling of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol .
- Applications : Acts as an N,O-bidentate directing group in metal-catalyzed C–H bond functionalization .
Analog 2 : N-Ethyl-2-(5-methyl-2H-pyrazol-3-yl)benzamide ()
Structural and Electronic Differences
| Property | Target Compound | Analog 1 | Analog 2 |
|---|---|---|---|
| Heterocycle | 2H-1,2,3-Triazole | None | Pyrazole |
| Substituent Effects | Strong electron-withdrawing (CN) | Electron-donating (CH₃) | Moderate electron-donating (pyrazole) |
| Metal Interaction | High (triazole N-coordination) | Moderate (N,O-bidentate) | Low (pyrazole N-coordination) |
- The 3-cyano group enhances electrophilicity, contrasting with Analog 1’s 3-methyl group, which may stabilize intermediates via hyperconjugation .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Triazole Advantage: The target compound’s triazole ring provides superior metal-coordination capability compared to pyrazole or non-heterocyclic analogs, making it suitable for catalytic applications .
- Synthetic Efficiency : CuAAC offers a robust, high-yield route to the triazole core, contrasting with the multi-step synthesis of pyrazole derivatives .
Biological Activity
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-cyanobenzamide, a compound with the CAS number 2097896-48-3, belongs to the class of 1,2,3-triazoles. This class is recognized for its diverse applications in medicinal chemistry, particularly in drug development due to their unique chemical properties. The biological activity of this compound has garnered attention for its potential as an antimicrobial and anticancer agent. This article explores its biological activity, mechanisms of action, and research findings based on various studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C_{10}H_{10}N_{4}O
- Molecular Weight : 202.21 g/mol
- Functional Groups : Triazole ring, cyanobenzamide
The presence of the triazole ring contributes to its biological activity by facilitating interactions with biological macromolecules.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various compounds for their antibacterial activity against E. coli and S. aureus, this compound demonstrated promising results:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 12.5 µg/mL |
| This compound | S. aureus | 15 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In a study assessing its effects on lung cancer cell lines (A549, HCC827, and NCI-H358), the compound showed notable cytotoxicity:
| Cell Line | IC50 (µM) in 2D Assay | IC50 (µM) in 3D Assay |
|---|---|---|
| A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |
| HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |
| NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 |
The compound exhibited higher efficacy in two-dimensional assays compared to three-dimensional assays, indicating its potential for further development in cancer therapeutics .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes.
- DNA Interaction : Similar compounds have shown the ability to bind within the minor groove of DNA, potentially disrupting replication and transcription processes.
- Metal Ion Coordination : The nitrile group may coordinate with metal ions present in various biological systems, influencing enzymatic activities.
Study on Antitumor Activity
In a comprehensive study published in Compounds, researchers synthesized several derivatives of triazole compounds and evaluated their antitumor activity using both two-dimensional and three-dimensional culture systems . The results indicated that compounds with similar structural features to this compound exhibited significant antitumor effects across multiple cancer cell lines.
Comparative Analysis with Related Compounds
A comparative analysis was conducted between this compound and other triazole derivatives:
| Compound Name | Structure Similarity | Anticancer Activity |
|---|---|---|
| Triazole A | Similar | Moderate |
| Triazole B | Dissimilar | High |
| N-(2-(1H-triazol)) | Similar | Low |
This analysis highlighted the unique properties of this compound that may contribute to its enhanced biological activity compared to other derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
